4-[4-[(2-Phenoxyacetyl)amino]pyrazol-1-yl]butanoic acid
Description
4-[4-[(2-Phenoxyacetyl)amino]pyrazol-1-yl]butanoic acid is a synthetic organic compound that features a pyrazole ring, a phenoxyacetyl group, and a butanoic acid moiety
Properties
IUPAC Name |
4-[4-[(2-phenoxyacetyl)amino]pyrazol-1-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c19-14(11-22-13-5-2-1-3-6-13)17-12-9-16-18(10-12)8-4-7-15(20)21/h1-3,5-6,9-10H,4,7-8,11H2,(H,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXBUZNMHGQRDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CN(N=C2)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49724642 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[(2-Phenoxyacetyl)amino]pyrazol-1-yl]butanoic acid typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine with a β-diketone to form the pyrazole core. The phenoxyacetyl group can be introduced through an acylation reaction using phenoxyacetyl chloride. Finally, the butanoic acid moiety is attached via a coupling reaction, often using a carboxylic acid derivative and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
4-[4-[(2-Phenoxyacetyl)amino]pyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The phenoxyacetyl group can be oxidized to form phenoxyacetic acid derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Phenoxyacetic acid derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-[(2-Phenoxyacetyl)amino]pyrazol-1-yl]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[4-[(2-Phenoxyacetyl)amino]pyrazol-1-yl]butanoic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing substrate binding and subsequent catalysis. The phenoxyacetyl group and pyrazole ring are key structural features that facilitate this binding through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
4-[4-[(2-Phenoxyacetyl)amino]pyrazol-1-yl]propanoic acid: Similar structure but with a propanoic acid moiety instead of butanoic acid.
4-[4-[(2-Phenoxyacetyl)amino]pyrazol-1-yl]pentanoic acid: Similar structure but with a pentanoic acid moiety instead of butanoic acid.
4-[4-[(2-Phenoxyacetyl)amino]pyrazol-1-yl]hexanoic acid: Similar structure but with a hexanoic acid moiety instead of butanoic acid.
Uniqueness
4-[4-[(2-Phenoxyacetyl)amino]pyrazol-1-yl]butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The length of the butanoic acid chain can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
